molecular formula C13H13FN2O4 B1413636 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 2173083-53-7

3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B1413636
CAS No.: 2173083-53-7
M. Wt: 280.25 g/mol
InChI Key: JSEDYGATXHFQFP-UHFFFAOYSA-N
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Description

3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group attached to an imidazolidinone ring, further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The initial step often involves the reaction of an appropriate diamine with a carbonyl compound to form the imidazolidinone ring. This can be achieved under acidic or basic conditions, depending on the specific reactants used.

    Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the imidazolidinone ring with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This step requires careful control of temperature and reaction time to ensure high yield and purity.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: :

Properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c14-9-4-2-1-3-8(9)7-16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-7H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEDYGATXHFQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Reactant of Route 2
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3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Reactant of Route 4
3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Reactant of Route 6
3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

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